molecular formula C24H19BrN2OS B299938 N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide

N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide

Cat. No. B299938
M. Wt: 463.4 g/mol
InChI Key: AJPVNSALIUUCAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide, also known as compound 1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide 1 is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell growth, inflammation, and neurodegeneration. Compound 1 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and chromatin remodeling. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory cytokines. In addition, N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide 1 has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
Compound 1 has been found to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, it induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. It also reduces the production of reactive oxygen species (ROS) and inhibits the migration and invasion of cancer cells. In inflammation, N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide 1 reduces the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation. In neurodegenerative diseases, N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide 1 has been found to reduce oxidative stress and inflammation in the brain, leading to neuroprotection.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide 1 in lab experiments include its potential therapeutic applications, its ability to inhibit various enzymes and signaling pathways, and its cytotoxic effects on cancer cells. However, there are also limitations associated with its use, including its low solubility in water, its potential toxicity, and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide 1. One area of interest is its potential use in combination with other drugs or therapies to enhance its therapeutic effects. Another direction is the development of more efficient synthesis methods to improve the yield and purity of the N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide 1 and its potential toxicity in vivo. Finally, the potential use of N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide 1 in the treatment of other diseases, such as autoimmune disorders and metabolic diseases, should also be explored.

Synthesis Methods

Compound 1 can be synthesized through a multi-step process involving the reaction of 2-bromophenylamine with 2-bromoacetyl bromide to form an intermediate N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide. This intermediate is then reacted with 5-methyl-4-phenyl-1,3-thiazol-2-amine and phenylacetic acid to form the final product, N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide 1.

Scientific Research Applications

Compound 1 has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, anti-inflammatory therapy, and neurological disorders. Studies have shown that N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide 1 exhibits cytotoxic effects on cancer cells and can inhibit the growth of tumor cells. Additionally, it has been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines. In neurological disorders, N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide 1 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Product Name

N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide

Molecular Formula

C24H19BrN2OS

Molecular Weight

463.4 g/mol

IUPAC Name

N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide

InChI

InChI=1S/C24H19BrN2OS/c1-17-23(19-12-6-3-7-13-19)26-24(29-17)27(21-15-9-8-14-20(21)25)22(28)16-18-10-4-2-5-11-18/h2-15H,16H2,1H3

InChI Key

AJPVNSALIUUCAR-UHFFFAOYSA-N

SMILES

CC1=C(N=C(S1)N(C2=CC=CC=C2Br)C(=O)CC3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=C(N=C(S1)N(C2=CC=CC=C2Br)C(=O)CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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